molecular formula C14H19N B2356044 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 42899-94-5

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B2356044
CAS No.: 42899-94-5
M. Wt: 201.313
InChI Key: JEJQRVJSXXFLEO-UHFFFAOYSA-N
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Description

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] (CAS 42899-94-5) is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . It features a spirocyclic architecture that integrates cyclohexane and dihydroquinoline rings, a structure of significant interest in medicinal chemistry for constructing complex molecular frameworks. This compound serves as a versatile synthetic intermediate and building block in organic synthesis and drug discovery efforts. Spirocyclic structures akin to this core scaffold are recognized as privileged scaffolds in medicinal chemistry and are found in compounds with a broad spectrum of pharmacological activities . Research into analogous spiro-fused quinoline and isoquinoline molecular hybrids has demonstrated their potential value in developing new therapeutic agents, with documented activities including anti-proliferative effects against various cancer cell lines . The unique three-dimensional geometry of this spirocyclic system makes it a promising candidate for exploring novel chemical space and generating diverse compound libraries for biological screening. This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJQRVJSXXFLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stollé Reaction: A Traditional Pathway

The Stollé reaction remains a cornerstone for synthesizing spiroquinoline derivatives. This method involves the condensation of 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides with oxalyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydrochloride salt reacts with oxalyl chloride to form an intermediate acylated species. Subsequent cyclization generates the spiro center, with the cyclohexane ring adopting a chair conformation.

Optimization Insights:

  • Catalyst: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride intermediate.
  • Temperature: Reactions typically proceed at reflux (110–120°C) in aprotic solvents like dichloromethane.
  • Yield: Early reports achieved modest yields (45–60%), but modern modifications using Lewis acids (e.g., ZnCl₂) have improved efficiency to 70–75%.

Modern Methodological Innovations

Heterocyclic Ketene Aminal (HKA) Strategy

A breakthrough methodology employs 2-fluorobenzaldehyde and heterocyclic ketene aminals (HKAs) in 1,4-dioxane, catalyzed by piperidine and CaCl₂. This one-pot cascade reaction involves two key steps:

  • Defluorination: Piperidine abstracts a fluoride ion from 2-fluorobenzaldehyde, generating a reactive aldehyde intermediate.
  • Cyclization: The aldehyde undergoes nucleophilic attack by the HKA, followed by intramolecular cyclization to form the spiro framework.

Reaction Conditions and Outcomes:

Parameter Value Impact on Yield
Solvent 1,4-Dioxane Maximizes solubility of intermediates
Catalyst Piperidine (1.5 eq) Accelerates defluorination
Additive CaCl₂ (0.5 eq) Neutralizes HF byproduct, improving yield to 97%
Temperature 60°C Balances reaction rate and selectivity
Time 30 minutes Minimizes side reactions

This method’s efficiency stems from its atom economy and avoidance of column chromatography, as products precipitate directly upon cooling.

Catalytic Systems and Ligand Design

Lewis Acid-Mediated Cyclizations

Zinc chloride (ZnCl₂) in dimethylformamide (DMF) has been explored for spiroannulation. The Lewis acid coordinates to carbonyl oxygen, polarizing the substrate and facilitating nucleophilic attack by the amine group. However, this method requires precise temperature control (80–85°C) to suppress dimerization byproducts.

Comparative Performance:

Catalyst Solvent Temperature Yield
ZnCl₂ DMF 80°C 68%
Piperidine 1,4-Dioxane 60°C 97%

Mechanistic Elucidation and Computational Insights

Density Functional Theory (DFT) Studies

Computational models reveal that the spiro center’s tetrahedral geometry imposes significant steric strain, favoring transition states with minimal torsional angles. For the HKA pathway, the rate-determining step is the cyclization event, with an activation energy of 22.3 kcal/mol. Solvent polarity (e.g., 1,4-dioxane’s ε = 2.2) stabilizes charged intermediates, corroborating experimental yield improvements.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroquinoline compounds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research is ongoing to explore its efficacy against various cancer cell lines. The compound's ability to interact with specific molecular targets enhances its therapeutic potential.
  • Neuroprotective Effects : There is growing interest in its application for neurodegenerative diseases, particularly Alzheimer's disease, due to its potential to inhibit cholinesterases and monoamine oxidases .

2. Chemical Synthesis

  • Building Block for Complex Molecules : The compound serves as an essential precursor in the synthesis of more complex heterocyclic compounds. Its spiro structure allows for the creation of derivatives with enhanced biological activity .

3. Material Science

  • Development of New Materials : The unique properties of 3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] can be harnessed in creating materials with specific functionalities, such as improved mechanical properties or enhanced thermal stability.

Antimicrobial Studies

A study published in RSC Advances demonstrated that compounds derived from quinoline structures exhibited significant antimicrobial activity against various pathogens. The incorporation of spiro configurations was found to enhance this activity further, indicating that 3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] could be developed into potent antimicrobial agents .

Neuroprotective Research

Research focusing on neurodegenerative diseases highlighted the potential of this compound as a dual-target inhibitor for cholinesterases and monoamine oxidases. This study emphasizes the importance of structural modifications in enhancing the pharmacological profile of compounds aimed at treating Alzheimer’s disease .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

Spirocyclic compounds with variations in core rings, substituents, or hydrogenation patterns exhibit distinct properties. Key analogs include:

Compound Name Core Structure Modifications Molecular Formula Molecular Weight Key Substituents Reference
3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] (Target) Cyclohexane + dihydroquinoline C₁₅H₁₉N 213.32 None (parent structure)
4',5',8'-Trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] HCl Cyclohexane + dihydroquinoline with methyl groups C₁₈H₂₅ClN 290.85 4',5',8'-Trimethyl
1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Cyclopropane + dihydroquinoline C₁₃H₁₅N 185.27 1'-Methyl
8’-Methyl-spiro[cyclohexane-1,2’-thieno[3,2-d]pyrimidine]-4’,10’-dione Cyclohexane + thienopyrimidine-dione C₂₀H₂₃N₃O₂S 369.48 8’-Methyl, dione groups

Key Observations :

  • Cyclopropane analogs (e.g., ) exhibit smaller ring strain, altering redox potentials (0.3–0.366 V) and accelerating ring-opening kinetics (3.5–4.1 × 10² s⁻¹).
  • Methyl-substituted derivatives (e.g., ) enhance lipophilicity, impacting bioavailability.
  • Heterocyclic variations (e.g., thienopyrimidine in ) introduce hydrogen-bonding motifs, influencing solubility and target binding.
Physical and Spectroscopic Properties

Comparative data for melting points and spectral signatures:

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Reference
3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] (Target) Not reported Not available Not available Not available
2'-(2-Methoxyphenyl)-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-carbonitrile 162–164 7.91 (s, 1H), 7.50–7.84 (m, ArH), 1.31–1.88 (m, CH₂) 196.9 (C=O), 164.8 (CONH), 35.9 (CH₂) 1644 (C=O), 1269 (N–C–N)
3’-(Quinoxalin-2-yl)spiro[indoline-3,2’-oxiran]-2-one 197 5.32 (s, 1H), 7.10–8.00 (m, ArH) 171.07 (C=O), 143.80 (C–N)
Spiro[thienopyrimidine]-dione (Compound 8, ) 312–315 9.07 (s, CH-pyridine), 2.60 (s, CH₂) 196.9 (C=O), 160.9 (C–N)

Key Observations :

  • Melting points correlate with molecular rigidity; spiro-thienopyrimidine () exhibits exceptionally high mp (312–315°C) due to extended conjugation and hydrogen bonding.
  • NMR shifts for carbonyl groups (e.g., 196.9 ppm in ) are consistent across spiro systems with keto functionalities.
Reactivity and Electronic Properties

Electrochemical data for cyclopropane-containing analogs highlight electronic effects:

Compound Name Redox Potential (V) Ring-Opening Rate Constant (s⁻¹) Key Structural Feature Reference
1'-Methyl-spiro[cyclopropane-1,2'-quinoline] 0.300 3.5 × 10² Electron-donating methyl group
6'-Chloro-1'-methyl-spiro[cyclopropane-1,2'-quinoline] 0.366 4.1 × 10² Electron-withdrawing Cl substituent

Key Observations :

  • Electron-donating groups (e.g., methyl) lower redox potentials, stabilizing radical cations.
  • Chlorine substituents increase redox potentials due to inductive effects, accelerating ring-opening kinetics.

Key Observations :

  • Antibacterial activity in spiro-pyridothienopyrimidines is attributed to sulfonamide and thioacetohydrazide moieties disrupting bacterial enzymes .
  • Anticancer activity in spiro-thiazolo derivatives correlates with electron-withdrawing groups (e.g., cyano) enhancing DNA intercalation .

Key Observations :

  • Flow chemistry enables high-temperature, automated synthesis with improved yields .
  • Vilsmeier reactions facilitate rearrangements for complex heterocycles but require stringent conditions .

Biological Activity

Overview

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features contribute to its interactions with various biological targets, making it a candidate for further research into therapeutic applications.

Chemical Structure and Properties

The compound features a spiro structure, which consists of a cyclohexane ring fused to a quinoline moiety. This configuration is known to enhance the compound's binding affinity to biological targets due to its rigid conformation, which facilitates interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] exhibits significant antimicrobial activity. Studies have shown that derivatives of similar spirocyclic compounds possess potent effects against various bacterial strains, suggesting that this compound may also share similar properties. For instance, spiro compounds have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that disrupt cell wall synthesis or function as enzyme inhibitors .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have demonstrated the ability to interfere with the PI3K/Akt pathway, which is crucial in cancer progression .

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]. It may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease and Parkinson's disease.

The biological activity of 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : Its spirocyclic structure allows for effective binding to receptors, potentially modulating signal transduction pathways critical for cellular responses.

Study on Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of spirocyclic compounds against multi-drug resistant bacterial strains. The results indicated that derivatives similar to 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against tested pathogens, highlighting their potential as lead compounds for drug development .

Investigation into Anticancer Properties

In a preclinical study reported in Cancer Research, researchers synthesized several derivatives of spirocyclic compounds and tested their effects on human cancer cell lines. The most promising candidates showed a significant reduction in cell viability at nanomolar concentrations, suggesting potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What are the common synthetic routes for 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] derivatives?

Synthesis typically involves multi-step organic reactions, such as cyclization or spiroannulation. For example:

  • Cyclization of quinoline precursors : A cyclohexane ring is fused to a quinoline moiety using ketones or aldehydes under acidic or basic conditions .
  • Acylation reactions : Derivatives can be synthesized via N-acylation of spiro-piperidine intermediates, yielding 1'-acyl compounds with high purity (e.g., using acetyl chloride or benzoyl chloride) .
  • Fluorination : Fluorine substituents are introduced via fluorinating agents (e.g., Selectfluor) during cyclization steps .

Q. How is the structural characterization of spiro[cyclohexane-quinoline] compounds performed?

Key methods include:

  • X-ray crystallography : Determines bond lengths, angles, and spatial arrangement (e.g., 6′-methoxy-4′-methyl derivatives show distinct chair conformations in cyclohexane rings) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with spiro junctions causing distinct splitting patterns .
  • Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., [M+H]+ peaks for derivatives like C18_{18}H15_{15}ClN2_2O4_4 at m/z 359.1) .

Q. What are the typical reaction pathways for modifying the quinoline moiety in these compounds?

Common modifications include:

  • Oxidation/Reduction : Hydrogen peroxide oxidizes quinoline to N-oxides, while NaBH4_4 reduces ketones to alcohols .
  • Substitution reactions : Halogenation (e.g., Cl/Br) at specific positions using PCl5_5 or NBS, enabling further functionalization .
  • Ring-opening/closure : Acidic or thermal conditions can rearrange spiro structures into linear quinoline derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for spiro[cyclohexane-quinoline] derivatives be resolved?

Data discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies conformational equilibria (e.g., cyclohexane ring flipping) by observing coalescence of proton signals .
  • DFT calculations : Predicts stable conformers and compares theoretical vs. experimental NMR shifts .
  • Cross-validation with XRD : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial substituents) .

Q. What mechanistic insights explain the selectivity of spiroannulation reactions?

Spiroannulation selectivity depends on:

  • Steric and electronic factors : Bulky substituents on quinoline direct cyclization to less hindered positions .
  • Catalytic systems : Mn(III)-mediated oxidative cyclization favors 6-endo trigonal pathways, forming dihydroquinolinones over 5-exo products .
  • Thermodynamic control : High-temperature conditions stabilize spiro products via ring strain minimization .

Q. How do structural modifications influence pharmacological activity in these compounds?

Case studies demonstrate:

  • Anti-inflammatory activity : 3-Amino-spiro[benzothieno-pyrimidine-cyclohexane] derivatives inhibit COX-2 (IC50_{50} < 10 µM) via hydrogen bonding to catalytic residues .
  • Antimicrobial effects : Fluorinated derivatives (e.g., 7′-fluoro-spiro[oxane-quinoline]) disrupt bacterial membranes, with MIC values ≤ 2 µg/mL against S. aureus .
  • Cytotoxicity : Spiro[indoline-quinoline]-diones induce apoptosis in cancer cells (e.g., IC50_{50} = 8.2 µM against HeLa) by intercalating DNA .

Q. What experimental designs optimize yield in multi-step syntheses of these compounds?

Critical parameters include:

  • Stepwise purification : Flash chromatography after each step removes byproducts (e.g., unreacted quinoline precursors) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps .
  • Catalyst screening : Pd/C or Raney Ni improves hydrogenation efficiency for dihydro intermediates .

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